1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : Studies have shown the synthesis and reactions of similar pyrazole carboxylic acids, leading to various derivatives such as esters, amides, and nitriles. This process involves reactions with alcohols, N-nucleophiles, and dehydration or reduction methods (Şener et al., 2002).
Ionization Constants and Medium Effects : Research on pyrazole carboxylic acids, including derivatives, has investigated their ionization constants in different solvent environments, highlighting the impact of structure and solvent on acidity (Alkan et al., 2009).
Reactions with Diamines and Diols : Further studies have explored the reactions of pyrazole-3-carboxylic acids with diamines and diols, leading to the synthesis of new bis-carboxamide derivatives and ester derivatives (Kasımoğulları et al., 2012).
Chemical and Physical Properties
Structural and Mechanistic Analysis : Investigations into the functionalization reactions of pyrazole carboxylic acids have been conducted, including studies on their reaction mechanisms using theoretical methods such as RHF/3-21G and RHF/6-31G (Yıldırım & Kandemirli, 2006).
Characterization and Analysis : Research on similar pyrazole carboxylic acids involves characterization using spectroscopic methods like FT-IR, 1H NMR, and 13C NMR. These studies contribute to a deeper understanding of their structural properties (Dong, 2011).
Applications in Material Science and Pharmacology
Electrochemiluminescence : Research has been done on pyrazolecarboxylic metal organic frameworks, demonstrating their potential in electrochemiluminescence, a property that could be relevant for various applications in material science (Feng et al., 2016).
Antiproliferative Activity : Some studies have synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against different cell lines, suggesting potential applications in pharmacology (Kasımoğulları et al., 2015).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are also unknown due to the lack of information about its targets. Given its structural similarity to other pyrazole derivatives, it might influence pathways involving enzymes that interact with pyrazole compounds .
Pharmacokinetics
For instance, its solubility in water and lipids can affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH can affect the ionization state of the compound, which can influence its solubility and interaction with targets .
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMJYAEWUAOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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